5-Methoxypyrazine-2,3-diamine
Description
Properties
Molecular Formula |
C5H8N4O |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
5-methoxypyrazine-2,3-diamine |
InChI |
InChI=1S/C5H8N4O/c1-10-3-2-8-4(6)5(7)9-3/h2H,1H3,(H2,6,8)(H2,7,9) |
InChI Key |
OIMILGQZCPVKSS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C(=N1)N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Key structural analogs of 5-Methoxypyrazine-2,3-diamine include halogenated and alkylated derivatives. The table below summarizes their molecular features and properties:
Key Observations :
- Electronic Effects : The methoxy group (-OCH₃) is electron-donating, which may enhance solubility in polar solvents compared to electron-withdrawing halogens (-Cl, -Br). Halogenated analogs are more reactive in nucleophilic substitution reactions .
Anticancer Potential
Halogenated pyrazines may similarly interact with cellular targets, though their efficacy depends on substituent electronic profiles.
High-Energy Materials
Nitrogen-rich pyrazino-tetrazine derivatives () demonstrate high energy density and thermal stability. The methoxy group in this compound could influence stability and sensitivity, though nitro (-NO₂) or amino (-NH₂) groups are more common in explosive formulations .
Commercial Use
- 5-Bromopyrazine-2,3-diamine : Market reports highlight its use in pharmaceuticals and agrochemicals, with a projected growth in global supply and demand (2020–2025) .
- Methoxy-Methylpyrazines : Used as flavoring agents (e.g., 2-Methoxy-3-methylpyrazine in food additives) due to their nutty/roasted aromas .
Stability and Reactivity
- Thermal Stability : Halogenated analogs (e.g., 5-Cl, 5-Br) may exhibit lower thermal stability compared to methoxy derivatives due to weaker C-X bonds.
- Solubility : Methoxy groups enhance hydrophilicity, whereas bromine/chlorine substituents increase lipophilicity, impacting pharmacokinetics in drug design .
Q & A
Basic: What are the common synthetic routes for preparing 5-Methoxypyrazine-2,3-diamine, and what factors influence the choice of methodology?
Methodological Answer:
The synthesis of this compound typically involves cyclocondensation reactions between 1,2-diamine precursors and glyoxal derivatives. A key approach includes reacting pyrazine-2,3-diamine with methoxylation agents under controlled conditions. For example, regioselective methoxylation can be achieved using copper catalysts in methanol under reflux . Factors influencing methodology include:
- Starting Material Availability : Use of commercially available or easily synthesized diamines (e.g., pyridine-2,3-diamine derivatives).
- Reaction Conditions : Temperature, solvent polarity (e.g., methanol-water mixtures), and catalyst choice (e.g., ammonium bifluoride at 0.5 mol% loading enhances cyclization efficiency) .
- Purification Requirements : Column chromatography or recrystallization to isolate high-purity products.
Advanced: How can regioselectivity be controlled in the synthesis of substituted pyrazine derivatives such as this compound?
Methodological Answer:
Regioselectivity is governed by electronic and steric effects of substituents and catalytic systems. For instance:
- Catalyst Design : Ammonium bifluoride promotes regioselective cyclocondensation by stabilizing transition states, favoring substitution at the 5-position over the 3-position in pyrazine rings .
- Precursor Functionalization : Introducing electron-withdrawing groups (e.g., methoxy) on the diamine precursor directs nucleophilic attack to specific positions.
- Kinetic vs. Thermodynamic Control : Lower temperatures (e.g., room temperature) favor kinetic products, while higher temperatures may lead to thermodynamic rearrangement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
